Cas no 1038-85-3 (2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-methyl-3-phenyl-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-methyl-3-phenyl- structure
1038-85-3 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-methyl-3-phenyl-
CAS No:1038-85-3
MF:C17H20N2O3
MW:300.352304458618
CID:162410
PubChem ID:13954
Update Time:2025-04-19

2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione
    • 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,1-cyclohexyl-5-methyl-3-phenyl-
    • BARBITURIC ACID, 1-CYCLOHEXYL-5-METHYL-3-PHENYL-
    • 1038-85-3
    • DTXSID10908604
    • BRN 0895860
    • 1-Cyclohexyl-5-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • Inchi: 1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3
    • InChI Key: IFXAQRYOAKJCMN-UHFFFAOYSA-N
    • SMILES: O=C1C(C)C(N(C2C=CC=CC=2)C(N1C1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 300.1475
  • Monoisotopic Mass: 300.147393
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.7
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.239
  • Boiling Point: 422.2°Cat760mmHg
  • Flash Point: 178.1°C
  • Refractive Index: 1.581
  • PSA: 57.69
  • LogP: 2.95350
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